Anazolene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Anazolene can be synthesized through a multi-step process involving the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. The final product is obtained after purification and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Anazolene undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the imidazoline ring, to form various analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and platinum-based nanocatalysts are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted analogs with different chemical properties
Scientific Research Applications
Anazolene has several scientific research applications:
Chemistry: Used as a model compound in studies involving antihistamines and their chemical properties.
Biology: Investigated for its effects on histamine receptors and related biological pathways.
Medicine: Used in formulations for treating allergic reactions and nasal congestion.
Industry: Employed in the production of pharmaceuticals and as a diagnostic aid in determining cardiac output and blood volume
Mechanism of Action
Anazolene exerts its effects by binding to histamine H1 receptors, blocking the action of endogenous histamine. This leads to temporary relief of symptoms caused by histamine, such as nasal congestion and allergic conjunctivitis . The compound’s anticholinergic properties also contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: Also a first-generation antihistamine, used for similar indications.
Clemastine: Another antihistamine with comparable properties
Uniqueness
Anazolene is unique due to its specific chemical structure, which allows it to be used in combination with other compounds like naphazoline for enhanced therapeutic effects. Its dual action as an antihistamine and anticholinergic agent makes it particularly effective in treating allergic symptoms .
Properties
CAS No. |
7488-76-8 |
---|---|
Molecular Formula |
C26H19N3O10S3 |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39) |
InChI Key |
QFVHZQCOUORWEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Key on ui other cas no. |
7488-76-8 |
Synonyms |
8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid L 451,167 L 451167 L-451167 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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